molecular formula C13H15BrN6O2 B2407046 5-bromo-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)nicotinamide CAS No. 2034540-43-5

5-bromo-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)nicotinamide

Cat. No.: B2407046
CAS No.: 2034540-43-5
M. Wt: 367.207
InChI Key: AVCNAEJNKHLYMH-UHFFFAOYSA-N
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Description

5-bromo-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)nicotinamide is a complex organic compound that features a bromine atom, a nicotinamide moiety, and a triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)nicotinamide typically involves multiple steps. One common method is the Suzuki–Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of 5-bromo-2-methylpyridin-3-amine with arylboronic acids in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve scaling up the Suzuki–Miyaura coupling reaction under optimized conditions to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)nicotinamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding carboxylic acid, while substitution reactions can introduce various functional groups in place of the bromine atom.

Scientific Research Applications

5-bromo-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)nicotinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-bromo-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)nicotinamide involves its interaction with molecular targets such as enzymes or receptors. The triazine ring and nicotinamide moiety can bind to specific sites on proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    5-bromo-2-methylpyridin-3-amine: A precursor in the synthesis of the target compound.

    N-(4-(dimethylamino)benzyl)nicotinamide: Shares structural similarities but lacks the triazine ring.

    6-methoxy-1,3,5-triazine derivatives: Compounds with similar triazine structures but different substituents.

Uniqueness

5-bromo-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)nicotinamide is unique due to the combination of its bromine, nicotinamide, and triazine moieties, which confer specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

5-bromo-N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN6O2/c1-20(2)12-17-10(18-13(19-12)22-3)7-16-11(21)8-4-9(14)6-15-5-8/h4-6H,7H2,1-3H3,(H,16,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVCNAEJNKHLYMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)CNC(=O)C2=CC(=CN=C2)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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